

Application Note: Quantification of Gelsevirine in Biological Samples using HPLC-MS/MS

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Compound of Interest

Compound Name:	Gelsevirine
Cat. No.:	B199093

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Introduction

Gelsevirine, a principal alkaloid isolated from the plant genus *Gelsemium*, has garnered significant interest for its potential therapeutic applications, including anxiolytic and anti-inflammatory effects. However, its narrow therapeutic index necessitates the development of sensitive and robust analytical methods for its quantification in biological matrices to support pharmacokinetic, toxicokinetic, and drug development studies. This application note details a comprehensive HPLC-MS/MS method for the determination of **Gelsevirine** in plasma samples.

Analytical Method Overview

A sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been developed and validated for the quantification of **Gelsevirine** in rat plasma. The methodology involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

This protocol is adapted from the method described by Shen et al. for the analysis of *Gelsemium* alkaloids in rat plasma.

- Objective: To extract **Gelsevirine** from plasma while removing interfering proteins.
- Materials:
 - Blank rat plasma
 - **Gelsevirine** standard stock solution
 - Internal Standard (IS) stock solution (Strychnine)
 - Acetonitrile (LC-MS grade)
 - Microcentrifuge tubes (1.5 mL)
 - Pipettes
 - Vortex mixer
 - Centrifuge
- Procedure:
 - Pipette 100 μ L of plasma sample into a 1.5 mL microcentrifuge tube.
 - Add 10 μ L of the Internal Standard working solution.
 - Add 300 μ L of acetonitrile to the plasma sample.
 - Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
 - Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
 - Carefully transfer the supernatant to a clean autosampler vial for HPLC-MS/MS analysis.

2. HPLC-MS/MS Analysis

The following conditions are based on the validated method for Gelsemium alkaloids.

- Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer.

- Chromatographic Conditions:

- Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40°C
- Gradient Elution:

Time (min)	% Mobile Phase B
0.0	10
2.0	80
2.5	80
2.6	10

| 4.0 | 10 |

- Mass Spectrometric Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 350°C

- Desolvation Gas Flow: 650 L/hr
- Collision Gas: Argon

Data Presentation

Table 1: Mass Spectrometric Parameters (MRM Transitions)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
Gelsevirine	353.2	108.1	0.1	30	25
Strychnine (IS)	335.2	144.1	0.1	35	30

Note: The precursor ion for **Gelsevirine** corresponds to its protonated molecule $[M+H]^+$. The product ion is a characteristic fragment observed in its MS/MS spectrum. The parameters for the internal standard, Strychnine, are provided as a reference.

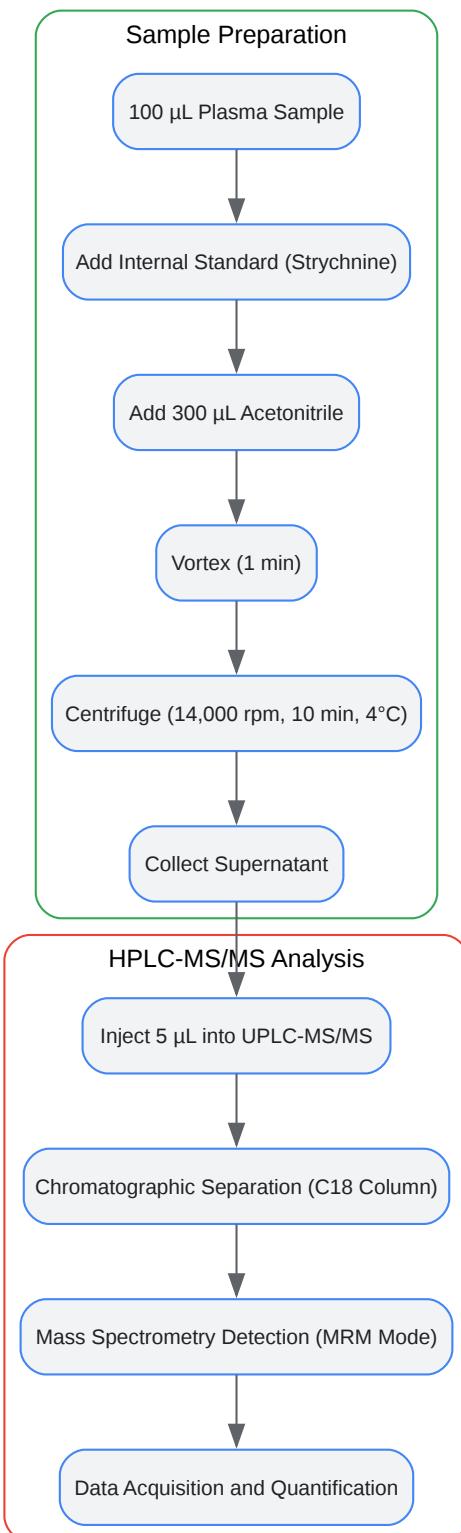
Table 2: Method Validation Summary for **Gelsevirine** in Rat Plasma

Validation Parameter	Result
Linearity Range	0.1 - 200 ng/mL
Correlation Coefficient (r^2)	> 0.995
Lower Limit of Quantification (LLOQ)	0.1 ng/mL
Precision (RSD%)	
- Intra-day	< 15%
- Inter-day	< 15%
Accuracy (%)	86.9% - 113.2%
Recovery (%)	> 75.8%
Matrix Effect (%)	88.5% - 107.8%

Data is based on the study by Shen et al. (2020) for Gelsemium alkaloids.

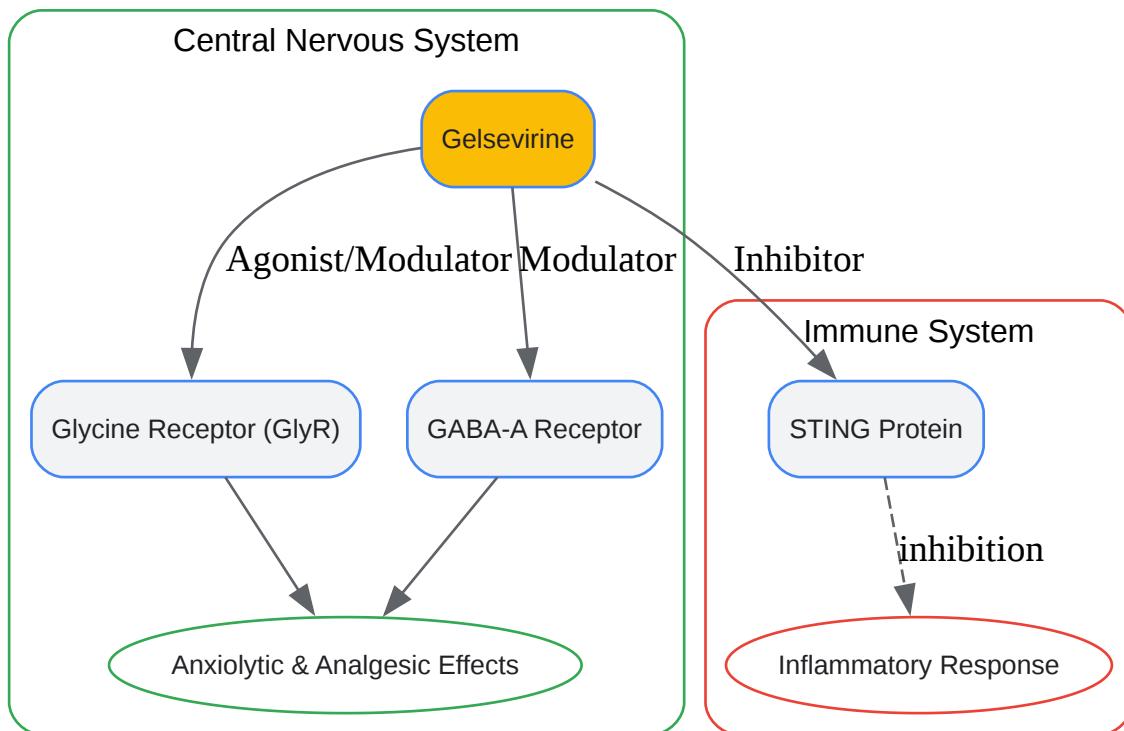
Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Gelsevirine Quantification

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Caption: Workflow for **Gelsevirine** quantification in plasma.

Proposed Signaling Pathways of Gelsevirine

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Caption: Signaling pathways of **Gelsevirine**.

Conclusion

The described HPLC-MS/MS method provides a reliable, sensitive, and selective approach for the quantification of **Gelsevirine** in biological samples. The simple protein precipitation protocol and the rapid chromatographic runtime make it suitable for high-throughput analysis in a research or drug development setting. The provided validation data demonstrates the robustness and accuracy of the method, ensuring its applicability for pharmacokinetic and toxicological studies. The visualization of the experimental workflow and the signaling pathways of **Gelsevirine** offers a clear and concise overview for researchers and scientists in the field.

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